Hexamethonium bromide

概要

説明

ヘキサメトニウム臭化物は、神経筋接合部のニコチン性アセチルコリン受容体の拮抗薬として作用する、非脱分極性神経節遮断薬です。 主に、ニコチン性アセチルコリン受容体に結合することで自律神経節に影響を与え、神経インパルス伝達の阻害を引き起こします . この化合物は、歴史的に高血圧や末梢神経系の他の疾患の治療に用いられてきました .

2. 製法

合成経路と反応条件: ヘキサメトニウム臭化物は、ヘキサメチレンジアミンと臭化メチルの反応により合成することができます。この反応は、通常、以下の手順が含まれます。

- 反応混合物を還流条件下で加熱して、ヘキサメトニウム臭化物の形成を促進します。

- 次に、生成物を再結晶により精製して純粋なヘキサメトニウム臭化物を得ます .

ヘキサメチレンジアミン: エタノールなどの溶媒中で、 と反応させます。

工業的製造方法: 工業的環境では、ヘキサメトニウム臭化物の製造は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、高収率と高純度を確保するために最適化されます。 連続フローリアクターと自動システムの使用は、反応条件と製品品質の一貫性を維持するのに役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: Hexamethonium bromide can be synthesized through the reaction of hexamethylenediamine with methyl bromide. The reaction typically involves the following steps:

- The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.

- The product is then purified through recrystallization to obtain pure this compound .

Hexamethylenediamine: is reacted with in a solvent such as ethanol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反応の分析

反応の種類: ヘキサメトニウム臭化物は、臭化物イオンの存在により、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応にも参加することができます。

一般的な試薬と条件:

置換反応: ヘキサメトニウム臭化物は、水酸化物イオンなどの求核試薬と反応して、ヘキサメトニウム水酸化物を形成することができます。

酸化反応: 酸化条件下では、ヘキサメトニウム臭化物は、対応するN-オキシド誘導体に転換することができます。

主な生成物:

ヘキサメトニウム水酸化物: 水酸化物イオンとの置換反応により生成されます。

N-オキシド誘導体: 酸化反応により生成されます。

ヘキサメチレンジアミン: 還元反応により生成されます.

4. 科学研究における用途

ヘキサメトニウム臭化物は、科学研究において幅広い用途があります。

化学: ニコチン性アセチルコリン受容体を含むさまざまな化学反応や研究における試薬として使用されます。

生物学: 自律神経系の機能や神経伝達の研究に用いられています。

医学: 歴史的に、高血圧や他の末梢神経系の疾患の治療に使用されてきました。現在では、神経節遮断薬の効果を研究するための研究ツールとして使用されています。

科学的研究の応用

Pharmacological Properties

Hexamethonium bromide functions by blocking nicotinic acetylcholine receptors at autonomic ganglia. This action inhibits ganglionic transmission, leading to a range of physiological effects, including:

- Cardiovascular Effects : It can cause vasodilation and reduce blood pressure by blocking sympathetic ganglia.

- Respiratory Effects : It has been studied for its potential to modulate bronchial responses in asthmatic patients.

- Neurological Effects : Research indicates it may alter neuronal activity and influence neurotransmitter release.

Hypertension Studies

This compound was historically used in clinical trials to investigate its efficacy as an antihypertensive agent. Early studies indicated that it could effectively reduce blood pressure in patients with severe hypertension. However, due to significant side effects and the advent of safer alternatives, its clinical use was discontinued .

Asthma Research

Inhalation studies have been conducted to evaluate the effects of this compound on bronchial reactivity. One notable study involved administering hexamethonium to subjects with asthma to assess its impact on histamine-induced bronchoconstriction. The results showed that hexamethonium could induce bronchoconstriction but also highlighted the necessity of careful monitoring due to adverse reactions .

Neuropharmacology

This compound has been utilized in neuropharmacological research to explore its effects on neuronal excitability and neurotransmission. For instance, it has been shown to alter glutamate responses in specific brain regions, indicating potential applications in studying neurodegenerative diseases .

Case Study 1: Clinical Trial Incident

A significant incident involving this compound occurred during a clinical trial at Johns Hopkins University, where a volunteer experienced severe respiratory distress following inhalation of the drug. This event raised critical safety concerns regarding the administration of hexamethonium in human subjects, ultimately leading to increased scrutiny over its use in clinical settings .

Case Study 2: Experimental Models

In laboratory settings, this compound has been employed in various animal models to study its effects on cardiovascular dynamics and respiratory function. Research demonstrated that it could effectively block sympathetic nervous system activity, providing insights into the mechanisms underlying cardiovascular regulation .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Hypertension Studies | Effective in reducing blood pressure; discontinued due to side effects |

| Asthma Research | Induces bronchoconstriction; requires careful monitoring |

| Neuropharmacology | Alters neuronal responses; potential implications for neurodegenerative disease research |

作用機序

ヘキサメトニウム臭化物は、自律神経節に存在する神経筋接合部のニコチン性アセチルコリン受容体(nAChRs)を遮断することで効果を発揮します。この遮断により、交感神経系と副交感神経系の両方の神経インパルス伝達が阻害されます。 この化合物は、主に受容体のイオン孔を遮断することで作用し、アセチルコリンとの結合部位の競合はしません .

類似化合物:

デカメトニウム臭化物: 分子構造は異なるものの、同様の特性を持つ別の神経節遮断薬です。

メカミラミン塩酸塩: 研究や医療において幅広い用途を持つ、非選択的ニコチン性受容体拮抗薬です。

トリメタファンカムシル酸塩: 高血圧性緊急時の管理に用いられる神経節遮断薬

ヘキサメトニウム臭化物の独自性: ヘキサメトニウム臭化物は、自律神経節のニコチン性アセチルコリン受容体に対する特異的な作用により独自です。 他の神経節遮断薬とは異なり、ムスカリン性アセチルコリン受容体や骨格筋神経筋接合部のニコチン性受容体には影響を与えません .

類似化合物との比較

Decamethonium Bromide: Another ganglionic blocker with similar properties but different molecular structure.

Mecamylamine Hydrochloride: A non-selective nicotinic receptor antagonist with broader applications in research and medicine.

Trimethaphan Camsylate: A ganglionic blocker used in the management of hypertensive emergencies

Uniqueness of Hexamethonium Bromide: this compound is unique due to its specific action on the nicotinic acetylcholine receptors in the autonomic ganglia. Unlike other ganglionic blockers, it does not affect the muscarinic acetylcholine receptors or the nicotinic receptors at the skeletal neuromuscular junction .

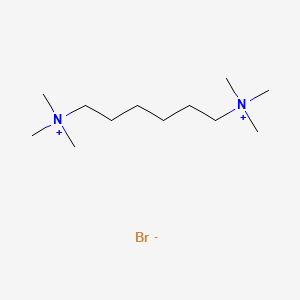

特性

CAS番号 |

55-97-0 |

|---|---|

分子式 |

C12H30BrN2+ |

分子量 |

282.28 g/mol |

IUPAC名 |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;bromide |

InChI |

InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChIキー |

GBXQPDCOMJJCMJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-] |

正規SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |

外観 |

Solid powder |

Key on ui other cas no. |

55-97-0 |

物理的記述 |

Liquid |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

60-26-4 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

>54.3 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hexamethonium bromide?

A1: this compound acts primarily as a ganglion-blocking agent, preferentially blocking the transmission of nerve impulses through autonomic ganglia []. It demonstrates a stronger affinity for blocking the nicotinic acetylcholine receptors at these ganglia compared to muscarinic receptors [, ].

Q2: How does this compound affect blood pressure?

A2: this compound can induce a fall in blood pressure, primarily due to its ganglion-blocking action. This effect is observed in both normotensive and hypertensive individuals [, ]. Specifically, it blocks the transmission of sympathetic nerve impulses, leading to a reduction in peripheral vascular resistance and cardiac output [, ]. This effect is often accompanied by postural hypotension [, ].

Q3: Can this compound influence the release of adrenaline from the adrenal glands?

A4: Research suggests that this compound can indirectly trigger the release of adrenaline (epinephrine) from the adrenal medulla []. This effect is likely a reflex response to the initial fall in blood pressure induced by the drug. This adrenaline release can partially counteract the hypotensive effect of the drug [].

Q4: How does this compound impact temperature regulation in the body?

A5: Studies indicate that this compound can cause a fall in body temperature, especially in environments with moderately low temperatures []. This effect is attributed to increased heat loss due to peripheral vasodilation, primarily in the skin [].

Q5: What is the chemical structure of this compound?

A6: this compound is a bis-quaternary ammonium compound. Its chemical name is α:ω‐hexamethyldiaminohexane dibromide [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H30Br2N2. Its molecular weight is 362.2 g/mol.

Q7: How does the structure of this compound relate to its ganglion-blocking activity?

A8: The presence of two quaternary ammonium groups linked by a six-carbon chain (hexane) is crucial for the ganglion-blocking activity of this compound [, ]. Variations in the length of this carbon chain can significantly impact its potency and selectivity for different ganglia.

Q8: What is known about the stability of this compound?

A9: While the provided research does not delve into specific stability studies, it's known that this compound is poorly absorbed orally, necessitating parenteral administration for optimal effects [, ]. This suggests potential limitations in its formulation for oral delivery.

Q9: What safety precautions should be considered when working with this compound?

A9: The provided research primarily focuses on the pharmacological aspects of this compound. While specific SHE regulations are not discussed, researchers should consult relevant safety data sheets and adhere to standard laboratory safety practices when handling this compound.

Q10: How is this compound absorbed and distributed in the body?

A11: this compound exhibits poor oral absorption [, ]. Intravenous or intramuscular administration is typically required for a more predictable and pronounced effect [, ]. Being a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier [].

Q11: What is the duration of action of this compound?

A12: The duration of action of this compound is relatively short, typically lasting for 4 hours after parenteral administration [].

Q12: Does the body develop tolerance to this compound?

A13: Yes, repeated administration of this compound can lead to tolerance, requiring escalating doses to achieve the same effect [, ].

Q13: Has this compound been studied in animal models of disease?

A14: Yes, several studies have used animal models to investigate the effects of this compound. For instance, it has been shown to improve survival rates in rat models of tourniquet shock []. It has also been used in studies investigating the role of the autonomic nervous system in various physiological processes in animals, including blood pressure regulation and respiratory responses to irritants [, , ].

Q14: What insights have been gained from clinical trials using this compound?

A15: Early clinical trials in the mid-20th century explored the use of this compound as a treatment for hypertension [, , , , ]. While it effectively lowered blood pressure in many patients, its use was often limited by side effects and the need for frequent parenteral administration [, , , ].

Q15: Are there any known mechanisms of resistance to this compound?

A15: The development of tolerance to this compound with repeated administration suggests potential for the development of resistance, although specific resistance mechanisms haven't been extensively studied in the provided research.

Q16: What are the potential side effects of this compound?

A17: This compound can cause a range of side effects, largely due to its non-selective blockade of autonomic ganglia. Common side effects include postural hypotension, leading to dizziness and fainting, dry mouth, constipation, visual disturbances, and difficulty urinating [, , , , , ].

Q17: What analytical techniques have been used to study the effects of this compound?

A18: Various physiological measurements have been employed to assess the effects of this compound in research. These include blood pressure monitoring [, , , , ], heart rate measurement [], and assessment of vascular resistance in specific tissues like the skin [, ].

Q18: What is the historical context of this compound in medical research?

A20: this compound played a significant role in the mid-20th century in understanding the autonomic nervous system and its role in blood pressure regulation []. It was one of the first effective drugs for treating hypertension, but its use declined with the advent of safer and more easily administered alternatives [, ].

Q19: How has research on this compound contributed to our understanding of physiology?

A21: Studies using this compound have been instrumental in elucidating the role of the autonomic nervous system in various physiological processes, including blood pressure control, temperature regulation, and gastrointestinal function [, , , ]. Its use in research has helped to clarify the distinct roles of sympathetic and parasympathetic pathways in these processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。